5,6-Dibromopyrazin-2-amine
Overview
Description
5,6-Dibromopyrazin-2-amine is a halogenated derivative of pyrazine, characterized by the presence of two bromine atoms at the 5th and 6th positions of the pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromopyrazin-2-amine typically involves the bromination of pyrazine derivatives. One common method includes the reaction of 2-aminopyrazine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and bromine concentration, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dibromopyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different pyrazine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide for methoxylation and sodium thiolate for thiolation.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed:
Substitution Reactions: Products include 5,6-dimethoxypyrazin-2-amine and 5,6-dithiopyrazin-2-amine.
Oxidation and Reduction Reactions: Products include various oxidized or reduced pyrazine derivatives.
Scientific Research Applications
5,6-Dibromopyrazin-2-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrazine derivatives, which are used in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug discovery and development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5,6-Dibromopyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects .
Comparison with Similar Compounds
3,6-Dibromopyrazin-2-amine: Another brominated pyrazine derivative with similar chemical properties.
5-Bromo-2-aminopyrazine: A mono-brominated derivative with distinct reactivity and applications.
Uniqueness: The dual bromination enhances its ability to participate in substitution reactions and form complex derivatives, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
5,6-dibromopyrazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2N3/c5-3-4(6)9-2(7)1-8-3/h1H,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDKGBPPJCMUGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)Br)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630304 | |
Record name | 5,6-Dibromopyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353100-86-3 | |
Record name | 2-Pyrazinamine, 5,6-dibromo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353100-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dibromopyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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